6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile
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Overview
Description
6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include heating and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-3-carboxylic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit bacterial DNA gyrase or topoisomerase, disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Quinoline-3-carboxylic acids: Used in various therapeutic applications.
Dihydroquinolines: Studied for their potential in treating neurological disorders.
Uniqueness
6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
6-hydroxy-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-5-12-9-2-1-7(13)3-8(9)10(6)14/h1-3,5,13H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJCUBSUSOXBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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